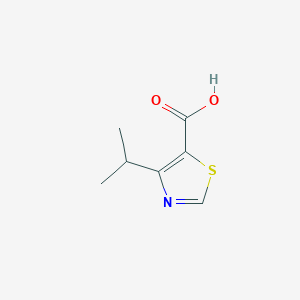

4-Isopropylthiazole-5-carboxylic acid

説明

Overview of Thiazole (B1198619) Heterocycles in Contemporary Chemical and Biological Research

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone of modern chemical and biological research. wisdomlib.orgresearchgate.net Its aromatic ring system allows for a variety of chemical reactions, making it a versatile scaffold for synthesizing new compounds. nih.gov Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. wisdomlib.orgnih.gov This has led to significant interest from medicinal chemists in developing novel therapeutic agents based on the thiazole framework. nih.govbohrium.com Several clinically approved drugs, such as the anticancer agents dabrafenib and dasatinib (B193332), contain a thiazole moiety, highlighting its importance in drug discovery. nih.gov

Significance of Carboxylic Acid Functionality in Heterocyclic Systems

The carboxylic acid group is a crucial functional group in drug design and is present in over 450 marketed drugs. nih.gov When attached to a heterocyclic system like thiazole, it can significantly influence the molecule's biological activity. The acidity of the carboxylic acid group, along with its ability to form strong electrostatic interactions and hydrogen bonds, often makes it a key part of how a drug binds to its target. nih.govresearchgate.net However, the presence of a carboxylic acid can also present challenges, such as metabolic instability and limited ability to cross biological membranes. nih.govnih.gov To address these issues, medicinal chemists often explore bioisosteres, which are substitutes for the carboxylic acid group that retain its desired properties while overcoming its drawbacks. nih.govnih.gov

Structural Characterization and Nomenclature of 4-Isopropylthiazole-5-carboxylic Acid

4-Isopropylthiazole-5-carboxylic acid is a derivative of thiazole with an isopropyl group at the fourth position and a carboxylic acid group at the fifth position. Its systematic IUPAC name is 4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid.

Table 1: Chemical Identifiers for 4-Isopropylthiazole-5-carboxylic Acid

| Identifier | Value |

|---|---|

| IUPAC Name | 4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid |

| Molecular Formula | C7H9NO2S |

| Molecular Weight | 171.22 g/mol |

Historical Context of Thiazole Chemistry Relevant to 4-Isopropylthiazole-5-carboxylic Acid

The field of thiazole chemistry was established in the late 19th century by the work of Hantzsch and Hofmann. ijper.org The Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, remains a fundamental method for constructing the thiazole ring. ijper.orgchemicalbook.comwikipedia.org This and other synthetic methods have enabled the creation of a vast number of thiazole derivatives for various applications. While the specific synthesis of 4-isopropylthiazole-5-carboxylic acid is a more recent development, it is built upon this long history of thiazole chemistry. The ability to introduce different functional groups at specific positions on the thiazole ring has been critical for developing compounds like 4-isopropylthiazole-5-carboxylic acid for research purposes.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 4-Isopropylthiazole-5-carboxylic acid |

| 4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid |

| Thiazole |

| Dabrafenib |

Structure

3D Structure

特性

IUPAC Name |

4-propan-2-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-4(2)5-6(7(9)10)11-3-8-5/h3-4H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLZIUOLRAEAHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(SC=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Isopropylthiazole 5 Carboxylic Acid

Strategies for Thiazole (B1198619) Ring Construction

The formation of the thiazole core is a critical step in the synthesis of 4-isopropylthiazole-5-carboxylic acid. Several methods are employed, primarily focusing on the reaction of a sulfur-containing component with a carbonyl-containing component.

The Hantzsch thiazole synthesis is a well-established and widely used method for the construction of the thiazole ring. ijsrst.comnih.govsynarchive.com This reaction involves the cyclization of an α-halocarbonyl compound with a thioamide or thiourea (B124793) derivative. ijsrst.comnih.gov In the context of 4-isopropylthiazole-5-carboxylic acid synthesis, this would typically involve a derivative of thiourea reacting with an appropriately substituted α-haloketone.

The general mechanism involves the initial nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the halo-carbonyl compound, followed by an intramolecular condensation to form the thiazole ring. synarchive.comnih.gov This method is advantageous due to its simplicity and the ready availability of starting materials. bepls.com The reaction conditions are often mild, and the yields can be high. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Thiourea or N-substituted thiourea | α-Halo-ketone | 2-Aminothiazole derivative | ijsrst.comresearchgate.net |

| Thioamide | α-Haloketone | Thiazole derivative | synarchive.com |

An alternative to the classical Hantzsch synthesis avoids the use of α-haloketones by directly reacting N-substituted thioureas with ketones in the presence of an acid and an oxidizing agent like dimethyl sulfoxide (B87167) (DMSO). rsc.orgrsc.org This one-pot synthesis can produce N-alkyl-1,3-thiazol-2-amines and 3-alkyl-1,3-thiazolimines. rsc.orgresearchgate.net The mechanism is thought to involve the enolization of the ketone and activation of the thiourea sulfur by the oxidizing agent. rsc.org This approach is beneficial as it circumvents the need for potentially lachrymatory and toxic α-halocarbonyl compounds. bepls.com

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like thiazole derivatives in a single step from three or more starting materials. nih.govnih.gov The Hantzsch synthesis itself can be performed as a one-pot, multi-component reaction. nih.govasianpubs.org For instance, the reaction of an α-haloketone, thiourea, and a substituted aldehyde can yield highly functionalized thiazoles. nih.gov These reactions are often promoted by catalysts and can be carried out under environmentally friendly conditions. bepls.comresearchgate.net Isocyanide-based multicomponent reactions, such as the Ugi or Passerini reactions, are also powerful tools for generating molecular diversity and can be adapted for the synthesis of thiazole-containing scaffolds. mdpi.comrug.nl

| Reaction Type | Components | Key Features | Reference |

| Hantzsch-type MCR | α-haloketone, thiourea, aldehyde | One-pot, high efficiency, green catalysts can be used | nih.govbepls.com |

| Isocyanide-based MCR | Isocyanide, carbonyl, amine, carboxylic acid (Ugi) | High diversity, complex scaffolds | mdpi.comrug.nl |

Functional Group Transformations Leading to the Carboxylic Acid Moiety

Once the 4-isopropylthiazole (B170079) ring is formed, the next crucial step is the introduction or unmasking of the carboxylic acid group at the 5-position. This is typically achieved through oxidation of a precursor functional group or hydrolysis of an ester.

The oxidation of a primary alcohol or an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. libretexts.org If the thiazole synthesis yields a precursor with a formyl group (carbaldehyde) at the 5-position, such as 4-isopropylthiazole-5-carbaldehyde, it can be readily oxidized to the corresponding carboxylic acid. nih.gov

Common oxidizing agents for this transformation include potassium dichromate(VI) in acidic solution. libretexts.org The reaction is typically carried out by heating the aldehyde with an excess of the oxidizing agent to ensure complete conversion to the carboxylic acid. libretexts.org More modern and milder methods, such as copper-catalyzed aerobic oxidation, can also be employed, offering compatibility with a wider range of functional groups. rsc.org

| Precursor | Reagent | Product | Reference |

| Primary Alcohol/Aldehyde | Potassium Dichromate(VI) / H₂SO₄ | Carboxylic Acid | libretexts.org |

| Primary Alcohol | Copper catalyst, TEMPO, KHSO₄, O₂ | Carboxylic Acid | rsc.org |

A common strategy in organic synthesis is to introduce a functional group in a protected form, such as an ester, and then deprotect it at a later stage. In the synthesis of 4-isopropylthiazole-5-carboxylic acid, a thiazole-5-carboxylic ester can be synthesized first, followed by hydrolysis to yield the final carboxylic acid. google.com

The hydrolysis of esters can be achieved under either acidic or basic conditions. organic-chemistry.org Basic hydrolysis, also known as saponification, is frequently employed and typically involves heating the ester with an aqueous solution of a strong base like sodium hydroxide. google.comorganic-chemistry.org The reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid. google.com Catalytic methods for ester hydrolysis are also being developed to promote greener chemical processes. nii.ac.jpresearchgate.net

| Starting Material | Conditions | Product | Reference |

| Thiazole-5-carboxylic ester | NaOH(aq), heat; then HCl(aq) | 4-Isopropylthiazole-5-carboxylic acid | google.com |

| Ester | N,N-diarylammonium pyrosulfate (catalyst) | Carboxylic Acid | organic-chemistry.org |

Optimization of Synthetic Pathways for 4-Isopropylthiazole-5-carboxylic Acid

The optimization of synthetic routes for thiazole derivatives is crucial for improving yield, purity, and cost-effectiveness, while also minimizing reaction times and environmental impact. While specific optimization studies for 4-isopropylthiazole-5-carboxylic acid are not extensively documented, principles derived from the synthesis of analogous 4-alkylthiazole-5-carboxylates can be applied. The Hantzsch synthesis is a widely recognized method for preparing the thiazole ring, and its efficiency is influenced by several key parameters. nih.gov

In the Hantzsch synthesis of thiazole derivatives, the stoichiometry of the reactants is a critical factor in maximizing product yield and minimizing side reactions. For the synthesis of a precursor to 4-isopropylthiazole-5-carboxylic acid, such as ethyl 2-amino-4-isopropyl-5-thiazolecarboxylate, equimolar amounts of the α-haloester (ethyl 2-chloro-4-methyl-pentanoate) and the thioamide (thiourea) are typically employed. prepchem.com

A study on the synthesis of related thiazole compounds demonstrated that varying the molar ratios of the starting materials has a significant impact on the reaction's outcome. Using an equimolar ratio of the α-haloketone and thiourea is a common starting point for optimization.

Table 1: Stoichiometry in the Synthesis of Ethyl 2-amino-4-isopropyl-5-thiazolecarboxylate prepchem.com

| Reagent | Molar Amount (mol) |

|---|---|

| Ethyl 2-chloro-4-methyl-pentanoate | 0.01 |

| Thiourea | 0.01 |

This 1:1 molar ratio ensures that both reactants are consumed efficiently, which is a common practice in condensation reactions of this type to drive the reaction towards the desired product.

The choice of solvent plays a pivotal role in the Hantzsch thiazole synthesis, influencing reaction rates and product yields by affecting the solubility of reactants and intermediates. For the synthesis of ethyl 2-amino-4-isopropyl-5-thiazolecarboxylate, ethanol (B145695) is a commonly used solvent. prepchem.com It is effective at dissolving both the thiourea and the α-haloester, facilitating their interaction.

In broader studies of thiazole synthesis, various solvents have been investigated to determine the optimal reaction medium. For instance, in the synthesis of other benzothiazole (B30560) derivatives, acetic acid was found to be a superior solvent compared to others like ethanol, methanol, water, or acetonitrile. The acidic nature of the solvent can also play a role in catalyzing the cyclization step. The selection of an appropriate solvent is therefore a key parameter to optimize for achieving high yields.

Table 2: Effect of Solvent on Thiazole Synthesis

| Solvent | Role in Reaction |

|---|---|

| Ethanol | Common solvent for dissolving reactants in Hantzsch synthesis. prepchem.com |

| Acetic Acid | Can act as both solvent and catalyst, often leading to higher yields in related syntheses. rsc.org |

| Water | A green solvent alternative, used in some eco-friendly protocols for thiazole synthesis. organic-chemistry.org |

The polarity and protic or aprotic nature of the solvent can significantly affect the reaction kinetics and the stability of intermediates.

Temperature and reaction time are interdependent parameters that must be carefully controlled to ensure the completion of the reaction while minimizing the formation of degradation products. The synthesis of ethyl 2-amino-4-isopropyl-5-thiazolecarboxylate is typically carried out at the reflux temperature of ethanol for an extended period, such as 18 hours, to ensure the reaction goes to completion. prepchem.com

Studies on similar thiazole syntheses have shown that higher temperatures generally lead to faster reaction rates. For example, conducting the reaction under reflux conditions can significantly increase the yield compared to performing it at room temperature. rsc.org However, excessively high temperatures or prolonged reaction times can lead to the formation of impurities.

Table 3: Reaction Conditions for Ethyl 2-amino-4-isopropyl-5-thiazolecarboxylate Synthesis prepchem.com

| Parameter | Condition |

|---|---|

| Temperature | Reflux |

| Time | 18 hours |

Finding the optimal balance between temperature and time is essential for maximizing the yield and purity of the final product.

While the traditional Hantzsch synthesis can proceed without a catalyst, particularly in an acidic solvent that can act as a catalyst itself, the use of dedicated catalysts can enhance reaction efficiency. In the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, a related compound, sodium carbonate has been used in small quantities. google.com This mild base can facilitate the reaction, likely by neutralizing acidic byproducts.

Green Chemistry Approaches in the Synthesis of 4-Isopropylthiazole-5-carboxylic Acid

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles to reduce the environmental impact of chemical processes. These approaches focus on the use of safer solvents, alternative energy sources, and catalytic methods to improve efficiency and sustainability.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. While a specific microwave-assisted protocol for 4-isopropylthiazole-5-carboxylic acid is not detailed in the available literature, the application of microwave irradiation to the Hantzsch synthesis of other thiazole derivatives is well-documented. nih.gov

In a general approach, the reactants are mixed in a suitable solvent (or sometimes under solvent-free conditions) and subjected to microwave irradiation for a short period. For example, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via a Hantzsch reaction was achieved in significantly higher yields and much shorter reaction times (minutes versus hours) using microwave heating compared to conventional reflux conditions. nih.gov This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves. The application of this technology to the synthesis of 4-isopropylthiazole-5-carboxylic acid could similarly offer substantial improvements in efficiency and sustainability. nih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis nih.gov

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | 8 hours | Lower |

| Microwave Irradiation | Minutes | Higher |

The adoption of microwave-assisted protocols represents a significant step towards more environmentally benign synthetic routes for thiazole derivatives.

Use of Recyclable Catalysts

One notable example is the use of silica-supported tungstosilisic acid (SiW/SiO₂) as a reusable catalyst for the Hantzsch synthesis of thiazole derivatives. mdpi.com This catalyst has been successfully employed in a one-pot, multi-component reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes. mdpi.com The reaction proceeds in an environmentally benign solvent mixture of ethanol and water, and the catalyst can be recovered by simple filtration and reused in subsequent reactions with consistent performance. mdpi.com

Another green catalyst system involves the use of chitosan (B1678972), a natural biopolymer, and its derivatives. A chitosan Schiff's base hydrogel has been utilized as an eco-friendly, solid basic catalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation. nih.gov This biocatalyst offers mild reaction conditions, rapid reaction times, and high yields, with the added benefit of being reusable multiple times without a significant loss of catalytic activity. nih.gov

The application of these recyclable catalysts to the synthesis of 4-isopropylthiazole-5-carboxylic acid would likely involve a Hantzsch-type condensation. The choice of catalyst would depend on the specific reactants and desired reaction conditions. The use of such catalysts would align with green chemistry principles by reducing waste and improving the sustainability of the synthetic process.

Table 2: Examples of Recyclable Catalysts in Thiazole Synthesis

| Catalyst | Reaction | Solvent | Key Advantages | Reference |

| Silica Supported Tungstosilisic Acid (SiW/SiO₂) | One-pot, multi-component synthesis of Hantzsch thiazole derivatives | Ethanol/Water | Reusable, Inexpensive, High Yield, Simple Workup | mdpi.com |

| Chitosan Schiff's Base Hydrogel (TCsSB) | Synthesis of thiazole derivatives from thiosemicarbazone and hydrazonoyl chlorides or 2-bromo-1-arylethan-1-ones | Ethanol | Reusable, Mild Conditions, High Yield, Biocatalyst | nih.gov |

This table illustrates the use of recyclable catalysts in the synthesis of various thiazole derivatives. Specific applications for the synthesis of 4-Isopropylthiazole-5-carboxylic acid were not detailed in the provided search results.

Chemical Reactivity and Derivatization of 4 Isopropylthiazole 5 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a wide array of reactions, including esterification, amidation, reduction, and conversion to more reactive acyl derivatives.

Esterification of 4-isopropylthiazole-5-carboxylic acid can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.com This reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the formation of the ester. masterorganicchemistry.com

Another mild and efficient method for esterification involves the use of diazoalkanes. This reaction proceeds rapidly and cleanly, but the hazardous nature of diazoalkanes requires careful handling.

| Alcohol | Reagent/Catalyst | Reaction Conditions | Product | Reference |

| Methanol | Sulfuric Acid | Reflux | Methyl 4-isopropylthiazole-5-carboxylate | masterorganicchemistry.com |

| Ethanol (B145695) | Tosic Acid | Reflux | Ethyl 4-isopropylthiazole-5-carboxylate | masterorganicchemistry.com |

| Isopropanol | Dicyclohexylcarbodiimide (B1669883) (DCC) | Room Temperature | Isopropyl 4-isopropylthiazole-5-carboxylate | luxembourg-bio.com |

This table presents plausible esterification reactions of 4-isopropylthiazole-5-carboxylic acid based on general esterification methods.

The formation of amides from 4-isopropylthiazole-5-carboxylic acid is a crucial transformation, often employed in the synthesis of biologically active molecules. Direct reaction with an amine is generally not feasible and requires the activation of the carboxylic acid. This is commonly achieved using coupling reagents developed for peptide synthesis. luxembourg-bio.comresearchgate.net Reagents such as dicyclohexylcarbodiimide (DCC) and hexafluorophosphate (B91526) azabenzotriazole tetramethyluronium (HATU) are effective for this purpose. luxembourg-bio.comresearchgate.net These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by an amine to form the corresponding amide. luxembourg-bio.com One-pot procedures that avoid traditional coupling reagents have also been developed, offering a greener alternative. nih.govrsc.orgresearchgate.net

| Amine | Coupling Reagent | Base | Product | Reference |

| Ammonia | HATU | N-methylmorpholine (NMM) | 4-Isopropylthiazole-5-carboxamide | researchgate.net |

| Aniline | DCC | - | N-phenyl-4-isopropylthiazole-5-carboxamide | luxembourg-bio.com |

| Glycine methyl ester | PyBOP | Diisopropylethylamine (DIPEA) | Methyl N-(4-isopropylthiazole-5-carbonyl)glycinate | luxembourg-bio.com |

This table illustrates potential amidation reactions of 4-isopropylthiazole-5-carboxylic acid using common peptide coupling reagents.

The carboxylic acid group of 4-isopropylthiazole-5-carboxylic acid can be reduced to either a primary alcohol or an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the carboxylic acid directly to the corresponding primary alcohol, (4-isopropylthiazol-5-yl)methanol.

Selective reduction to the aldehyde, 4-isopropylthiazole-5-carbaldehyde, is more challenging as aldehydes are more susceptible to reduction than carboxylic acids. A common strategy involves a two-step process. First, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride or an ester. This intermediate can then be reduced to the aldehyde using a milder reducing agent, such as lithium tri-tert-butoxyaluminum hydride or by catalytic hydrogenation under specific conditions, for instance, using a Pd/BaSO4 catalyst. nih.gov

| Starting Material | Reagent(s) | Product | Reference |

| 4-Isopropylthiazole-5-carboxylic acid | 1. SOCl2 2. Pd/BaSO4, H2 | 4-Isopropylthiazole-5-carbaldehyde | nih.gov |

| 4-Isopropylthiazole-5-carboxylic acid | LiAlH4 | (4-isopropylthiazol-5-yl)methanol | nih.gov |

| Ethyl 4-isopropylthiazole-5-carboxylate | Diisobutylaluminium hydride (DIBAL-H) | 4-Isopropylthiazole-5-carbaldehyde | google.com |

This table outlines methods for the reduction of 4-isopropylthiazole-5-carboxylic acid and its derivatives to the corresponding aldehyde and alcohol.

For many synthetic transformations, the carboxylic acid group needs to be converted into a more reactive intermediate. The most common of these is the acid chloride. 4-Isopropylthiazole-5-carbonyl chloride can be readily prepared by treating the carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride. nih.gov This acid chloride is a versatile intermediate that can be used to synthesize esters, amides, and other derivatives under milder conditions than the parent carboxylic acid. nih.gov

Acid anhydrides can also be formed, typically by reacting the acid chloride with a carboxylate salt. These reactive intermediates are also effective acylating agents.

Reactions of the Thiazole (B1198619) Heterocyclic Ring

The thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of both a sulfur and a nitrogen atom, as well as the isopropyl and carboxylic acid substituents.

The thiazole ring can undergo electrophilic aromatic substitution reactions, although it is generally less reactive than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org The position of substitution is directed by the existing substituents. The electron-donating isopropyl group at the C4 position and the electron-withdrawing carboxylic acid group at the C5 position will influence the regioselectivity of the reaction.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The conditions for these reactions typically involve a strong electrophile and often a Lewis acid catalyst. masterorganicchemistry.com For the 4-isopropylthiazole-5-carboxylic acid, the substitution is likely to occur at the C2 position, which is activated by the sulfur atom and less sterically hindered.

| Reaction | Reagents | Expected Major Product | Reference |

| Nitration | HNO3, H2SO4 | 2-Nitro-4-isopropylthiazole-5-carboxylic acid | wikipedia.org |

| Bromination | Br2, FeBr3 | 2-Bromo-4-isopropylthiazole-5-carboxylic acid | wikipedia.org |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 2-Acetyl-4-isopropylthiazole-5-carboxylic acid | masterorganicchemistry.com |

This table provides examples of potential electrophilic substitution reactions on the 4-isopropylthiazole-5-carboxylic acid core, with the predicted regioselectivity.

Nucleophilic Substitution Reactions

The carboxylic acid functional group of 4-isopropylthiazole-5-carboxylic acid is a primary site for nucleophilic substitution, typically following activation. This pathway is fundamental for creating a diverse range of derivatives, most notably amides and esters, which are prevalent in medicinal chemistry. chemimpex.comnih.gov The synthesis of thiazole-5-carboxamides, for instance, is a key strategy in the development of novel therapeutic agents. nih.gov

The general procedure involves converting the carboxylic acid into a more reactive species, such as an acyl chloride or an activated ester. For example, treatment with oxalyl chloride or thionyl chloride in an inert solvent furnishes the corresponding acyl chloride. This intermediate readily reacts with various nucleophiles like primary or secondary amines to yield the desired carboxamides. mdpi.comksu.edu.sa Alternatively, peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) can be employed to facilitate amide bond formation directly from the carboxylic acid and an amine, often providing good yields under mild conditions. researchgate.net

A study on the synthesis of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives designed based on the structure of the drug dasatinib (B193332) highlighted the importance of these nucleophilic substitution reactions. nih.gov In this research, the thiazole-5-carboxylic acid moiety was coupled with various anilines to produce a library of compounds for biological screening. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant 1 | Reactant 2 | Coupling Reagent/Method | Product |

|---|---|---|---|

| 4-isopropylthiazole-5-carboxylic acid | Aniline | SOCl₂, then addition of aniline | N-phenyl-4-isopropylthiazole-5-carboxamide |

| 4-isopropylthiazole-5-carboxylic acid | Methanol | H₂SO₄ (cat.), reflux | Methyl 4-isopropylthiazole-5-carboxylate |

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, enabling the functionalization of the thiazole core. nih.gov For these reactions to proceed on the 5-position of the thiazole ring, the carboxylic acid is typically replaced by or converted from a halide (e.g., Br, I) or a triflate, which can act as a leaving group. researchgate.netresearchgate.net

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures by coupling an organoboron compound with a halide. researchgate.net For example, 5-bromo-4-isopropylthiazole (B1373929) can be coupled with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to yield 5-aryl-4-isopropylthiazoles. rsc.orgthieme-connect.com Microwave-assisted Suzuki-Miyaura reactions, often performed in aqueous media, have been shown to be efficient, rapid, and high-yielding for the synthesis of 5-substituted thiazoles. rsc.orgsemanticscholar.org Decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids with arylboronic acids has also emerged as a direct method for creating heterobiaryls. nih.gov

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes. organic-chemistry.org A 5-halothiazole derivative can react with an alkene like styrene (B11656) or an acrylate (B77674) in the presence of a palladium catalyst to introduce a vinyl group at the 5-position. rsc.orgmdpi.com Research has demonstrated Pd(II)-catalyzed intramolecular oxidative Heck dearomative reactions for constructing thiazole-fused pyrrolidinones. rsc.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. tandfonline.comtandfonline.comnih.gov The coupling of a 5-halothiazole with an alkyne, catalyzed by a palladium-copper system, provides a direct route to 5-alkynylthiazole derivatives. nih.gov These products are valuable intermediates for synthesizing more complex molecules and conjugated materials. tandfonline.comrsc.org Copper-free Sonogashira reactions have also been developed, offering milder conditions and broader functional group tolerance. nih.gov

Table 2: Overview of Metal-Catalyzed Coupling Reactions on the Thiazole-5-Position

| Reaction Type | Thiazole Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-4-isopropylthiazole | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 5-Aryl-4-isopropylthiazole |

| Heck | 5-Bromo-4-isopropylthiazole | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 5-Vinyl-4-isopropylthiazole |

Transformations of the Isopropyl Substituent

Oxidative Transformations of the Alkyl Chain

The isopropyl group at the C4 position of the thiazole ring, while generally stable, can undergo oxidative transformations under specific conditions. The tertiary carbon-hydrogen bond of the isopropyl group is a potential site for radical or oxidative functionalization. Although direct oxidation of the isopropyl group on the 4-isopropylthiazole-5-carboxylic acid core is not extensively documented, analogous transformations on similar heterocyclic systems suggest potential pathways.

One possible transformation is the oxidation of the tertiary C-H bond to a hydroxyl group, yielding a tertiary alcohol derivative. This could potentially be achieved using strong oxidizing agents. Another possibility is an oxidative cyclization reaction where the alkyl chain participates in the formation of a new fused ring system, a strategy that has been used to create tricyclic heteroarenes from related precursors. mdpi.com Furthermore, under harsh oxidative conditions, cleavage of the isopropyl group could occur. More controlled oxidative ring-opening of the thiazole ring itself has been documented for benzothiazole (B30560) derivatives, which leads to acyl aminobenzene sulfonate esters, suggesting the thiazole core can be reactive under oxidative stress. scholaris.caresearchgate.net

Stereochemical Modifications and Enantioselective Synthesis of Chiral Derivatives

Developing chirality from the prochiral isopropyl group or through its modification represents an advanced synthetic challenge. Enantioselective synthesis aims to produce specific stereoisomers, which is crucial in drug development. nih.govrsc.org

While specific examples for 4-isopropylthiazole-5-carboxylic acid are scarce, general methodologies for creating chiral centers adjacent to heterocyclic rings can be considered. One approach could involve an enantioselective deprotonation of one of the methyl groups of the isopropyl substituent, followed by trapping with an electrophile. However, controlling the stereochemistry of such a reaction would be challenging.

A more plausible strategy involves replacing the isopropyl group entirely through a synthetic sequence that introduces a chiral substituent. For example, the thiazole core could be synthesized from chiral starting materials, thereby incorporating stereochemistry from the outset. Methodologies for the enantioselective synthesis of α-chiral bicyclo[1.1.1]pentanes, for example, have relied on the use of chiral auxiliaries in Strecker-type reactions, a strategy that could be conceptually adapted. nih.gov

Multi-Component Reactions Incorporating 4-Isopropylthiazole-5-carboxylic Acid as a Synthon

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural features from all components, are highly valued for their efficiency in building molecular complexity. researchgate.netnih.govbenthamdirect.com 4-Isopropylthiazole-5-carboxylic acid is a potential candidate for MCRs where a carboxylic acid is a required component.

For instance, in the Ugi four-component reaction, an aldehyde (or ketone), an amine, an isocyanide, and a carboxylic acid combine to form an α-acylamino carboxamide. 4-Isopropylthiazole-5-carboxylic acid could serve as the acid component, thereby incorporating the 4-isopropylthiazole-5-carboxamide moiety into a larger, more complex structure in a single step. unimi.it This approach allows for the rapid generation of diverse libraries of compounds for screening purposes.

Similarly, the Passerini three-component reaction, which involves an isocyanide, an aldehyde (or ketone), and a carboxylic acid, could also utilize 4-isopropylthiazole-5-carboxylic acid to produce α-acyloxy carboxamides. These MCRs provide a powerful platform for leveraging the structural and functional properties of the thiazole core in diversity-oriented synthesis. researchgate.net

Strategies for Functionalization toward Supramolecular Assembly

Supramolecular assembly involves the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. rsc.orgresearchgate.net 4-Isopropylthiazole-5-carboxylic acid possesses key functional groups that can direct such assemblies.

The carboxylic acid group is a potent hydrogen bond donor and acceptor, capable of forming robust synthons, such as the classic carboxylic acid dimer. This hydrogen-bonding capability can be used to construct one-, two-, or three-dimensional networks. researchgate.net The thiazole ring itself contains a nitrogen atom that can act as a hydrogen bond acceptor or a coordination site for metal ions. The aromatic nature of the thiazole ring also allows for potential π-π stacking interactions with other aromatic systems.

By modifying the core structure, these interactions can be enhanced or tailored. For example, converting the carboxylic acid to an amide introduces additional hydrogen bond donors and acceptors. Attaching other functional groups through metal-catalyzed coupling can introduce moieties specifically designed for π-stacking or metal coordination. The assembly of azole-containing carboxylic acids with metal ions is a well-established strategy for creating metal-organic frameworks (MOFs), which are porous materials with applications in catalysis and gas storage. mdpi.com Thus, 4-isopropylthiazole-5-carboxylic acid serves as a promising building block for crystal engineering and the design of novel supramolecular materials. rsc.org

Advanced Spectroscopic and Structural Characterization of 4 Isopropylthiazole 5 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of 4-Isopropylthiazole-5-carboxylic acid, offering detailed insights into the proton and carbon environments within the molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Framework Analysis

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of chemically distinct protons and carbons. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

¹H NMR Spectroscopy: The proton NMR spectrum reveals distinct signals corresponding to each unique proton in the molecule. The acidic proton of the carboxylic acid group is characteristically found at a very high chemical shift (downfield), often above 12 ppm, and its signal is typically broad due to hydrogen bonding and chemical exchange. mdpi.comlibretexts.org The lone proton on the thiazole (B1198619) ring (H-2) appears as a singlet in the aromatic region. The isopropyl group gives rise to a septet for the methine proton (H-7) and a doublet for the six equivalent methyl protons (H-8/9), a classic pattern indicating mutual coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid (C-6) is significantly deshielded, appearing far downfield. The quaternary carbons of the thiazole ring (C-4 and C-5) are observed in the aromatic region, with C-4 being further downfield due to the electron-donating effect of the isopropyl group. The C-2 carbon, bonded to a proton, also appears in this region. The isopropyl group's methine (C-7) and methyl (C-8/9) carbons are found in the aliphatic region of the spectrum. wisc.edu

Table 1: Predicted ¹H and ¹³C NMR Data for 4-Isopropylthiazole-5-carboxylic acid Predicted chemical shifts (δ) are based on analogous structures and standard NMR principles.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2 | ~8.9 - 9.2 | s (singlet) | ~155 - 160 |

| 4 | - | - | ~165 - 170 |

| 5 | - | - | ~130 - 135 |

| 6 (-COOH) | ~12.0 - 13.5 (broad) | s (singlet) | ~162 - 168 |

| 7 (-CH) | ~3.3 - 3.6 | sept (septet) | ~30 - 35 |

| 8/9 (-CH₃) | ~1.3 - 1.5 | d (doublet) | ~22 - 25 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and confirming the molecule's structural connectivity and spatial arrangement. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For 4-Isopropylthiazole-5-carboxylic acid, the key correlation would be a cross-peak between the isopropyl methine proton (H-7) and the isopropyl methyl protons (H-8/9), confirming the isopropyl moiety. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. It would show correlations for H-2 to C-2, H-7 to C-7, and H-8/9 to C-8/9, allowing for the definitive assignment of these carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting different parts of the molecule. Key correlations would include the isopropyl methine proton (H-7) to the thiazole ring carbons C-4 and C-5, and the thiazole proton (H-2) to C-4, confirming the attachment of the substituents to the heterocyclic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. A NOESY spectrum would likely show a cross-peak between the isopropyl protons (H-7, H-8/9) and the thiazole proton (H-2), providing evidence for their spatial proximity.

Table 2: Expected 2D NMR Correlations for 4-Isopropylthiazole-5-carboxylic acid

| Experiment | Correlating Protons (¹H) | Correlated Nucleus (¹H or ¹³C) | Structural Information Confirmed |

|---|---|---|---|

| COSY | H-7 (-CH) | H-8/9 (-CH₃) | Connectivity within the isopropyl group. |

| HSQC | H-2 H-7 H-8/9 | C-2 C-7 C-8/9 | Direct C-H bond attachments. |

| HMBC | H-7 (-CH) H-8/9 (-CH₃) H-2 | C-4, C-5, C-8/9 C-4, C-7 C-4, C-5 | Attachment of isopropyl and carboxyl groups to the thiazole ring. |

| NOESY | H-7, H-8/9 | H-2 | Spatial proximity of the isopropyl group to the C-2 position of the thiazole ring. |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For 4-Isopropylthiazole-5-carboxylic acid, the molecular formula is C₇H₉NO₂S. chemscene.com HRMS analysis would yield an experimental mass that closely matches the calculated theoretical mass, typically within a few parts per million (ppm), confirming this composition. nih.gov

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₉NO₂S |

| Calculated Monoisotopic Mass | 171.03540 u |

| Expected Ion (positive mode) | [M+H]⁺ |

| Expected m/z of [M+H]⁺ | 172.04268 |

Fragmentation Pattern Analysis for Structural Elucidation

Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry causes the molecular ion to break apart into smaller, characteristic fragments. The analysis of these fragments helps to confirm the molecular structure. For carboxylic acids, common fragmentation pathways include the loss of hydroxyl (-OH, 17 u) and carboxyl (-COOH, 45 u) groups. libretexts.orgyoutube.com Other significant fragmentations would involve the isopropyl side chain.

Key expected fragmentation pathways include:

Loss of the carboxyl group: A prominent peak corresponding to the [M-COOH]⁺ ion (m/z 126.0) is expected.

Loss of the isopropyl group: Cleavage of the C-C bond between the thiazole ring and the isopropyl group would result in an [M-C₃H₇]⁺ ion (m/z 128.0).

Loss of a methyl group: Fragmentation of the isopropyl group could lead to the loss of a methyl radical, forming an [M-CH₃]⁺ ion (m/z 156.0).

Table 4: Predicted Major Fragments in Mass Spectrometry

| Fragment Ion (m/z) | Formula of Lost Neutral(s) | Proposed Fragment Structure |

|---|---|---|

| 171.0 | - | Molecular Ion [C₇H₉NO₂S]⁺ |

| 156.0 | CH₃ | [M-CH₃]⁺ |

| 128.0 | C₃H₇ | [M-isopropyl]⁺ |

| 126.0 | COOH | [M-carboxyl]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, IR and Raman, are complementary methods used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of 4-Isopropylthiazole-5-carboxylic acid is dominated by features characteristic of a carboxylic acid. A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching vibration, which is broadened due to extensive hydrogen bonding in the dimeric form of the acid. libretexts.orgvscht.cz A sharp and very intense peak around 1700-1725 cm⁻¹ is indicative of the C=O (carbonyl) stretch. spectroscopyonline.com Aliphatic C-H stretching vibrations from the isopropyl group appear just below 3000 cm⁻¹. Vibrations associated with the thiazole ring (C=N and C=C stretching) typically occur in the 1500-1600 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar O-H and C=O bonds that are strong in the IR spectrum are typically weaker in Raman, the vibrations of the less polar thiazole ring are often more prominent. Symmetrical stretching and breathing modes of the heterocyclic ring, as well as C-S bond vibrations, are expected to be strong Raman scatterers. acs.orgresearchgate.net The C-H stretching and bending modes of the isopropyl group will also be visible.

Table 5: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic acid) | 2500-3300 | Weak | Broad, Strong (IR) |

| C-H stretch (Isopropyl) | 2870-2970 | 2870-2970 | Medium (IR), Strong (Raman) |

| C=O stretch (Carbonyl) | 1700-1725 | Medium | Strong, Sharp (IR) |

| C=N/C=C stretch (Thiazole ring) | 1500-1600 | 1500-1600 | Medium (IR), Strong (Raman) |

| C-O stretch (Carboxylic acid) | 1210-1320 | Weak | Strong (IR) |

Chiroptical Techniques for Stereochemical Determination (if chiral derivatives are formed)

The parent compound, 4-Isopropylthiazole-5-carboxylic acid, is achiral and therefore does not exhibit chiroptical properties. Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are specifically used to study chiral molecules, which are non-superimposable on their mirror images.

Should chiral derivatives of 4-Isopropylthiazole-5-carboxylic acid be synthesized, for instance, by introducing a stereocenter in the isopropyl group or by forming an ester or amide with a chiral alcohol or amine, then chiroptical techniques would be essential for their stereochemical characterization.

For example, if a chiral center were introduced, CD spectroscopy could be employed to determine the absolute configuration of the newly formed stereocenter by comparing the experimental CD spectrum with that predicted by theoretical calculations or with the spectra of known related compounds. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the atoms in the molecule.

Currently, there is a lack of published research detailing the synthesis and chiroptical analysis of chiral derivatives of 4-Isopropylthiazole-5-carboxylic acid. Therefore, no specific data on the application of these techniques to derivatives of this compound is available.

Computational and Theoretical Investigations of 4 Isopropylthiazole 5 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods would provide invaluable insights into the behavior of 4-Isopropylthiazole-5-carboxylic acid.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-Isopropylthiazole-5-carboxylic acid, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation of the molecule, which is crucial for understanding its physical and chemical properties.

Furthermore, DFT provides detailed information about the molecule's electronic structure, including the distribution of electrons and the energies of molecular orbitals. Energetic properties, such as the total energy of the molecule, can also be calculated, which is essential for determining its stability and reactivity.

Table 1: Hypothetical DFT Calculation Parameters for 4-Isopropylthiazole-5-carboxylic Acid

| Parameter | Level of Theory | Basis Set |

| Geometry Optimization | B3LYP | 6-311++G(d,p) |

| Electronic Structure | B3LYP | 6-311++G(d,p) |

| Energetics | B3LYP | 6-311++G(d,p) |

This table represents a typical set of parameters that would be used for such a study, but the actual values for 4-Isopropylthiazole-5-carboxylic acid are not available.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical in predicting how a molecule will interact with other chemical species.

The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, making it indicative of its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For 4-Isopropylthiazole-5-carboxylic acid, FMO analysis would pinpoint the likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 4-Isopropylthiazole-5-carboxylic Acid

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Specific energy values for 4-Isopropylthiazole-5-carboxylic acid have not been reported in the literature.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, can be used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For 4-Isopropylthiazole-5-carboxylic acid, theoretical calculations of ¹H and ¹³C NMR chemical shifts would help in the assignment of peaks in an experimental spectrum. Similarly, the calculation of IR frequencies would predict the positions of vibrational bands corresponding to specific functional groups within the molecule, such as the carboxylic acid C=O stretch and the thiazole (B1198619) ring vibrations.

Table 3: Hypothetical Predicted Spectroscopic Data for 4-Isopropylthiazole-5-carboxylic Acid

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Data not available |

| ¹³C NMR | Chemical Shift (ppm) | Data not available |

| IR | Vibrational Frequency (cm⁻¹) | Data not available |

Without dedicated computational studies, these predicted values remain undetermined.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. MEP maps are color-coded, with red typically indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For 4-Isopropylthiazole-5-carboxylic acid, an MEP map would reveal the electron-rich and electron-poor regions. The oxygen atoms of the carboxylic acid group would be expected to be electron-rich (red), making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid would be electron-poor (blue), indicating its acidic nature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time.

Conformational Dynamics and Flexibility Analysis

MD simulations of 4-Isopropylthiazole-5-carboxylic acid would provide insights into its conformational dynamics and flexibility. By simulating the motion of the molecule over a period of time, researchers can observe how different parts of the molecule move and interact. This is particularly useful for understanding the flexibility of the isopropyl group and the orientation of the carboxylic acid group relative to the thiazole ring. Such information is crucial for understanding how the molecule might interact with biological targets or other molecules.

Table 4: Hypothetical Molecular Dynamics Simulation Parameters for 4-Isopropylthiazole-5-carboxylic Acid

| Parameter | Value |

| Force Field | Data not available |

| Simulation Time | Data not available |

| Temperature | Data not available |

| Solvent | Data not available |

Specific parameters for an MD simulation of this compound are not available.

Ligand-Target Interaction Modeling at the Atomic Level

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method provides a static snapshot of the potential binding mode and helps in understanding the crucial intermolecular interactions that stabilize the ligand-protein complex.

While specific docking studies on 4-isopropylthiazole-5-carboxylic acid are not extensively documented in publicly available literature, research on closely related analogs, such as 4-methylthiazole-5-carboxylic acid derivatives, offers valuable insights. These studies often involve docking the compounds into the active sites of enzymes implicated in disease pathways. For instance, derivatives of the thiazole-5-carboxylic acid scaffold have been investigated as inhibitors of enzymes like xanthine (B1682287) oxidase and cyclooxygenase (COX). nih.govresearchgate.net

The process of ligand-target interaction modeling typically involves the following steps:

Preparation of the Protein Structure: A high-resolution crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are often removed, and hydrogen atoms are added.

Ligand Preparation: The 3D structure of the ligand, in this case, 4-isopropylthiazole-5-carboxylic acid, is generated and its energy is minimized to obtain a stable conformation.

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the defined binding site of the protein. The program then explores various possible conformations and orientations of the ligand, scoring them based on a force field that estimates the binding affinity.

The output of a docking simulation provides a binding score, which is a numerical value indicating the predicted strength of the interaction, and a predicted binding pose. Analysis of the binding pose reveals key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues in the target's active site. For example, in studies of related thiazole derivatives as xanthine oxidase inhibitors, the carboxylic acid group is often observed forming critical hydrogen bonds with residues in the enzyme's active site, while the thiazole ring and its substituents engage in hydrophobic interactions. researchgate.netnih.gov

Table 1: Representative Intermolecular Interactions in Ligand-Target Complexes of Thiazole Derivatives

| Interaction Type | Ligand Moiety Involved | Target Amino Acid Residues (Examples) |

| Hydrogen Bonding | Carboxylic acid (-COOH) | Arginine, Serine, Threonine |

| Thiazole Nitrogen | Asparagine, Glutamine | |

| Hydrophobic | Isopropyl/Methyl group | Leucine, Valine, Isoleucine, Phenylalanine |

| Thiazole Ring | Alanine, Proline | |

| Pi-Stacking | Thiazole Ring | Phenylalanine, Tyrosine, Tryptophan |

This table is a generalized representation based on docking studies of various thiazole carboxylic acid derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties that influence activity, QSAR models can be used to predict the potency of novel compounds and guide the design of more effective molecules.

The foundation of a QSAR model lies in the selection and calculation of molecular descriptors. These are numerical values that describe various aspects of a molecule's structure and properties. For a series of thiazole derivatives, a wide range of descriptors can be calculated using specialized software. These descriptors are broadly categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of specific functional groups).

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular volume, surface area, dipole moment).

Physicochemical Descriptors: Properties like lipophilicity (logP), molar refractivity, and polarizability.

In a typical QSAR study on thiazole derivatives, a set of compounds with known biological activities (e.g., IC50 values) is selected. laccei.org The structures of these compounds are drawn and optimized, and then a large number of molecular descriptors are calculated. Statistical methods are then employed to select a subset of descriptors that are most correlated with the biological activity.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Thiazole Derivatives

| Descriptor Class | Specific Descriptor Examples | Information Encoded |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular size and hydrogen bonding capacity. |

| Topological | Balaban J index, Kier & Hall connectivity indices | Molecular branching and connectivity. |

| Geometrical | Molecular Surface Area, Molecular Volume | The 3D size and shape of the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties and reactivity. |

| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity | Lipophilicity and polarizability. |

Once a relevant set of descriptors has been identified, a mathematical model is developed to relate these descriptors to the biological activity. Several statistical methods can be used to build these predictive models, with Multiple Linear Regression (MLR) being one of the most common. laccei.org

An MLR model takes the form of an equation: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D₁, D₂, ..., Dₙ are the selected molecular descriptors, and c₁, c₂, ..., cₙ are their regression coefficients, which indicate the weight or importance of each descriptor. c₀ is a constant.

The quality of a QSAR model is assessed using various statistical parameters, such as the correlation coefficient (R²), which measures how well the model fits the data, and the cross-validated correlation coefficient (Q²), which assesses the model's predictive power. A robust QSAR model can then be used to predict the biological activity of new, unsynthesized compounds like 4-isopropylthiazole-5-carboxylic acid, based on their calculated descriptor values. This allows for the prioritization of compounds for synthesis and experimental testing. laccei.org

Pharmacophore modeling is a powerful technique used to identify the essential 3D arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model represents a spatial map of these key features.

The process of pharmacophore modeling for a series of thiazole inhibitors would typically involve:

Selection of a Training Set: A diverse set of active molecules is chosen.

Conformational Analysis: The possible 3D conformations of each molecule are generated.

Feature Identification: Common chemical features are identified, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

Pharmacophore Generation: A computational algorithm aligns the molecules and identifies a common 3D arrangement of pharmacophoric features that is present in most of the active compounds.

For the 4-isopropylthiazole-5-carboxylic acid scaffold, a hypothetical pharmacophore model for a specific target might include:

A hydrogen bond acceptor feature corresponding to the carboxylic acid oxygen.

A hydrogen bond donor feature from the carboxylic acid hydroxyl group.

A hydrophobic/aliphatic feature representing the isopropyl group.

An aromatic ring feature for the thiazole ring itself.

This model serves as a 3D query that can be used to screen large virtual databases of compounds to identify new molecules that possess the required pharmacophoric features and are therefore likely to be active. It also provides a clear visual representation of the key structural requirements for binding to the target, which is invaluable for designing new and improved analogs.

Table 3: Potential Pharmacophoric Features of 4-Isopropylthiazole-5-carboxylic Acid

| Pharmacophoric Feature | Corresponding Chemical Group | Potential Role in Binding |

| Hydrogen Bond Acceptor | Carboxyl Oxygen | Forms hydrogen bonds with donor groups on the target protein. |

| Hydrogen Bond Donor | Carboxyl Hydroxyl | Forms hydrogen bonds with acceptor groups on the target protein. |

| Hydrophobic Aliphatic | Isopropyl Group | Occupies a hydrophobic pocket in the binding site. |

| Aromatic Ring | Thiazole Ring | Engages in pi-stacking or hydrophobic interactions. |

Mechanistic Studies of Molecular Interactions Involving 4 Isopropylthiazole 5 Carboxylic Acid Derivatives

Investigation of Enzyme Inhibition Mechanisms

The inhibitory activities of thiazole (B1198619) carboxylic acid derivatives are underpinned by specific interactions at the molecular level, with studies focusing on binding kinetics and the nature of the inhibitor-enzyme complex.

Derivatives of carboxylic acids, including heterocyclic structures similar to 4-isopropylthiazole-5-carboxylic acid, have been identified as potent enzyme inhibitors that exhibit slow, tight-binding kinetics. nih.gov This type of inhibition is characterized by a time-dependent increase in the degree of inhibition, where the final steady-state level of inhibition is reached slowly. nih.gov Such kinetics suggest a mechanism where an initial, rapidly formed enzyme-inhibitor complex (EI) subsequently undergoes a slower conformational change to a more tightly bound complex (EI*). nih.gov This behavior is a hallmark of strong, non-covalent, reversible inhibition. nih.gov For instance, certain isosteres of a carboxylic acid residue developed as inhibitors for the Sirtuin 5 (SIRT5) hydrolase demonstrated this slow, tight-binding behavior, which is distinct from rapid equilibrium or irreversible inhibition. nih.gov

The mode of enzyme inhibition by thiazole carboxylic acid derivatives can vary depending on the specific compound and the target enzyme.

Mixed-Type Inhibition: Studies on substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives as inhibitors of xanthine (B1682287) oxidase (XO) have demonstrated a mixed-type inhibition pattern. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the reaction. nih.gov

Active Site Binding: In many cases, these derivatives are designed to target the active site of an enzyme. For example, inhibitors of SIRT5 incorporate a carboxylic acid residue that is crucial for achieving high-affinity binding within the enzyme's active site. nih.gov Similarly, molecular docking studies of benzothiazole (B30560) derivatives targeting dihydropteroate (B1496061) synthase (DHPS) revealed that the compounds fit inside the 4-aminobenzoic acid (PABA) binding pocket, indicating a competitive mode of inhibition. mdpi.com

| Derivative Class | Target Enzyme | Inhibition Mode | Binding Site |

|---|---|---|---|

| 2-Benzamido-4-methylthiazole-5-carboxylic acid | Xanthine Oxidase (XO) | Mixed-Type | Binds to free enzyme and enzyme-substrate complex |

| Carboxylic acid isosteres | Sirtuin 5 (SIRT5) | Competitive (implied) | Enzyme Active Site |

| Benzothiazole derivatives | Dihydropteroate Synthase (DHPS) | Competitive (implied) | PABA Pocket |

The specific functional groups appended to the thiazole-5-carboxylic acid core are critical determinants of binding affinity and inhibitory potency.

Carboxylic Acid Moiety: The carboxylic acid group itself is often a key anchoring point. In SIRT5 inhibitors, this residue is essential for high-affinity binding. nih.gov

Halogen Groups: The introduction of halogen atoms can significantly enhance inhibitory activity. In a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives, the presence of a para-fluoro group or a chloro group resulted in excellent xanthine oxidase inhibitory activity. nih.gov

Arene-H Interactions: Molecular docking simulations have shown that interactions such as arene-H bonds play a crucial role. For instance, benzothiazole derivatives targeting the DHPS enzyme formed arene-H interactions with Lys220 within the active site. mdpi.comnih.gov

Hydrophobic Interactions: The isopropyl group in 4-isopropylthiazole-5-carboxylic acid, and similar alkyl or aryl groups in other derivatives, can engage in hydrophobic interactions within the enzyme's binding pocket. Docking studies of thienopyrimidine derivatives, which are structurally related, showed hydrophobic interactions with amino acid residues like valine. mdpi.com

Ligand-Receptor Binding Studies (In vitro biochemical and biophysical characterization)

The potency of thiazole-5-carboxylic acid derivatives as enzyme inhibitors is quantified through in vitro biochemical assays that determine key parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a measure of the ligand's binding affinity for its target receptor or enzyme.

For example, a derivative of 2-benzamido-4-methylthiazole-5-carboxylic acid containing a fluoro group (compound 5b) exhibited an IC50 value of 0.57 µM against xanthine oxidase. nih.gov In another study, a potent SIRT5 inhibitor (compound 24) displayed a Ki value in the low nanomolar range. nih.gov Similarly, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids were identified as novel inhibitors of metallo-β-lactamases (MBLs), with one potent compound showing an IC50 value of 4.9 µM. researchgate.net

| Derivative Class | Target Enzyme | Parameter | Value | Reference |

|---|---|---|---|---|

| 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid | Xanthine Oxidase | IC50 | 0.57 µM | nih.gov |

| 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid | Xanthine Oxidase | IC50 | 0.91 µM | nih.gov |

| Carboxylic acid isostere (Compound 24) | SIRT5 | Ki | Low nM range | nih.gov |

| 2-substituted 4,5-dihydrothiazole-4-carboxylic acid (Compound 10) | Metallo-β-lactamase (IMP-1) | IC50 | 4.9 µM | researchgate.net |

Interactions with Nucleic Acids and Other Biomolecules

Beyond enzyme inhibition, certain derivatives of the thiazole and thiazolidine (B150603) core structures have been investigated for their ability to interact with nucleic acids. These interactions are often explored through molecular docking studies and validated by experimental assays.

Some pyrazole (B372694) derivatives incorporating a thiazol-4-one moiety have been identified as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), enzymes crucial for bacterial DNA synthesis and replication. nih.gov Molecular docking studies on other thiazolidine derivatives have also suggested that inhibition of bacterial enzymes like E. coli MurB or DNA gyrase could be a potential mechanism of action. mdpi.com The free binding energies calculated from these docking simulations help to predict the most likely molecular targets. mdpi.com For example, docking studies of certain antimicrobial agents against E. coli MurB yielded free binding energies ranging from -7.54 to -10.88 kcal/mol, suggesting a strong and favorable interaction. mdpi.com Furthermore, some research indicates that thiazolidine-4-carboxylic acid derivatives may be capable of oxidatively cleaving DNA. researchgate.net

| Target Enzyme | Organism | Free Binding Energy Range (kcal/mol) |

|---|---|---|

| MurB | E. coli | -7.54 to -10.88 |

| DNA Gyrase | E. coli | -7.12 to -8.96 |

| Thymidylate kinase | S. aureus | -6.98 to -8.84 |

Allosteric Modulation Mechanisms by 4-Isopropylthiazole-5-carboxylic Acid Analogs

Currently, the scientific literature on thiazole-5-carboxylic acid derivatives primarily focuses on their action as direct inhibitors that bind to the active or catalytic sites of enzymes. Information regarding their potential to act as allosteric modulators—ligands that bind to a site distinct from the active site to regulate enzyme activity—is not extensively documented. The main body of research points towards competitive, non-competitive, or mixed-type inhibition mechanisms centered on the enzyme's primary functional site. Further investigation would be required to explore the possibility of allosteric modulation by this class of compounds.

Structure Activity Relationship Sar Studies of 4 Isopropylthiazole 5 Carboxylic Acid Derivatives

Methodological Frameworks for Systematic SAR Analysis

The systematic analysis of SAR for 4-Isopropylthiazole-5-carboxylic acid derivatives employs a combination of computational and experimental methodologies. These frameworks are designed to correlate specific structural modifications with changes in biological activity, providing a predictive model for designing more effective compounds.

Computational Approaches: Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational tool. pharmaguideline.com It involves the use of statistical methods like multiple linear regression (MLR) and principal component analysis (PCA) to build mathematical models that relate the biological activity of a series of compounds to their physicochemical properties or structural descriptors. pharmaguideline.com For thiazole (B1198619) derivatives, these descriptors can include topological, electronic, geometric, and physicochemical parameters. In-silico techniques such as molecular docking are also employed to predict the binding modes of the derivatives within the active site of a biological target. benthamdirect.comresearchgate.net These simulations can help rationalize observed SAR data and guide the design of new analogs with potentially improved interactions. researchgate.net

Experimental Approaches: The foundation of any SAR study is the chemical synthesis of a focused library of analog compounds. rsc.org This can be achieved through total synthesis, where each analog is built from simple precursors, or through semi-synthesis, where a common intermediate is chemically modified. rsc.org Once synthesized, these derivatives are evaluated in biological assays to determine their activity (e.g., IC₅₀ or EC₅₀ values). The definitive way to determine the contribution of a specific functional group is to chemically modify it and measure the resulting change in activity. rsc.org This iterative process of design, synthesis, and testing is central to building a comprehensive SAR profile.

Impact of Isopropyl Group Modifications on Binding Affinity and Selectivity

Steric and Lipophilic Effects: Altering the size and nature of the alkyl group at C4 directly influences the compound's volume and lipophilicity. The thoughtful deployment of a bioisostere can probe the effect of steric size, shape, lipophilicity, and polarity on a biological response. nih.gov For instance, increasing the bulk (e.g., replacing isopropyl with tert-butyl) may enhance van der Waals interactions if the target's binding pocket has available lipophilic space. acs.org Conversely, if the pocket is sterically constrained, a smaller group (e.g., methyl) might be more favorable.

Bioisosteric Replacements: A common strategy in medicinal chemistry is the bioisosteric replacement of the isopropyl group with a cyclopropyl (B3062369) moiety. drugdesign.orgnih.gov This change is notable because it introduces rigidity and can alter metabolic stability while often leading to a reduction in lipophilicity. nih.gov Another tactical modification is fluorination. Systematically replacing hydrogen atoms on the isopropyl group with fluorine can modulate lipophilicity and block sites of metabolic oxidation without significantly increasing steric bulk. nih.govcambridgemedchemconsulting.com

The following table illustrates potential modifications to the isopropyl group and their predicted effects on key physicochemical parameters.

| Original Group (R) | Modified Group (R') | Predicted Effect on Lipophilicity (LogP) | Predicted Effect on Steric Bulk | Rationale for Modification |

| Isopropyl | Methyl | Decrease | Decrease | Explore necessity of steric bulk for activity. |

| Isopropyl | tert-Butyl | Increase | Increase | Probe for additional hydrophobic interactions in a large pocket. |

| Isopropyl | Cyclopropyl | Decrease | Similar/Slight Decrease | Improve metabolic stability and introduce conformational rigidity. nih.gov |

| Isopropyl | Trifluoromethyl (CF₃) | Increase | Similar/Slight Increase | Enhance metabolic stability and alter electronic properties. cambridgemedchemconsulting.com |

Influence of Thiazole Ring Substitutions on Molecular Recognition

The thiazole ring's C2 position is inherently electron-deficient and thus susceptible to nucleophilic attack, making it a common site for modification. pharmaguideline.com The introduction of different functional groups at this position allows for a thorough exploration of the chemical space around the core scaffold.

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) can increase the electron density of the thiazole ring, potentially enhancing π-π stacking interactions with aromatic residues in a binding pocket. globalresearchonline.net

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) or a nitro group (-NO₂) decrease the ring's electron density. globalresearchonline.netnih.gov Halogens can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. The presence of a fluoro group at the para position of a phenyl ring attached to a thiazole has been shown to produce excellent inhibitory activity in some contexts. researchgate.net

Aromatic Substituents: Adding a phenyl or other heterocyclic ring at the C2 position can introduce significant new interaction points. Substitutions on this appended ring (e.g., para-halogen groups) have been shown to be important for activity in various thiazole series. nih.gov

The table below summarizes the potential impact of various substituents at the C2 position.

| Substituent at C2 (R) | Electronic Effect | Potential Interactions | Example SAR Finding |

| -H (unsubstituted) | Neutral | Baseline | N/A |

| -CH₃ | Electron-Donating | Hydrophobic, van der Waals | Introduction of a methyl group can improve fitting geometry. acs.org |

| -Cl | Electron-Withdrawing, Weakly Deactivating | Halogen bonding, hydrophobic | Para-chloro substitution on an attached phenyl ring can enhance activity. nih.gov |

| -NH₂ | Electron-Donating | Hydrogen Bond Donor | Can form key polar contacts with target residues. |

| -C₆H₅ (Phenyl) | Can be tuned with further substitution | π-π stacking, hydrophobic | Provides a vector for further SAR exploration. |

Role of the Carboxylic Acid Moiety in Specific Molecular Interactions

The carboxylic acid group at the C5 position is often a critical pharmacophore, acting as a key anchoring point to the biological target. Its ability to engage in potent electrostatic and hydrogen bonding interactions makes it indispensable for the activity of many inhibitors. benthamdirect.comdrugdesign.org